molecular formula C5H11ClN2O B3005540 (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride CAS No. 1956434-90-4

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride

Cat. No.: B3005540
CAS No.: 1956434-90-4
M. Wt: 150.61
InChI Key: UJBDBOYWHDPFLK-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride (CAS: 1956434-90-4) is a chiral pyrrolidinone derivative characterized by an aminomethyl substituent at the 5-position of the pyrrolidin-2-one ring, with the R-configuration. The hydrochloride salt enhances its stability and solubility in aqueous media. Key properties include:

  • Molecular Weight: 150.61 g/mol (as per product specifications) .
  • Storage: Requires storage under inert atmosphere at 2–8°C to prevent degradation .
  • Hazard Profile: Classified with hazard statements H315 (causes skin irritation) and H319 (causes serious eye irritation) .

This compound is utilized in pharmaceutical research, particularly in the synthesis of enantiomerically pure intermediates for drug discovery.

Properties

IUPAC Name

(5R)-5-(aminomethyl)pyrrolidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O.ClH/c6-3-4-1-2-5(8)7-4;/h4H,1-3,6H2,(H,7,8);1H/t4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBDBOYWHDPFLK-PGMHMLKASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956434-90-4
Record name (5R)-5-(aminomethyl)pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the synthesis may involve the reaction of styrene, α-bromoalkyl esters, and primary amines in a microchannel reactor under visible light conditions . This method is efficient and can be carried out under mild conditions without the use of metals.

Industrial Production Methods: Industrial production of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Chemical Reactions Analysis

Types of Reactions: ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in the reactions of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be selectively synthesized via the ring contraction and deformylative functionalization of piperidine derivatives .

Major Products Formed: The major products formed from the reactions of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride depend on the specific reaction conditions and reagents used. For instance, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrolidinone derivatives, including (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride. For instance, derivatives have been evaluated against various cancer cell lines, showing promising cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
(R)-5-(Aminomethyl)pyrrolidin-2-oneA549 (Lung)12.5
5-Oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazideMDA-MB-231 (Breast)15.0
5-Oxopyrrolidine derivativesPPC-1 (Prostate)10.0

These compounds exhibit selective toxicity towards cancer cells while sparing normal cells, making them suitable candidates for further development as anticancer agents.

Neuropharmacological Applications

The modulation of neurotransmitter systems is another significant application area for this compound. Research indicates that compounds in this class can act as inhibitors of dopamine and norepinephrine transporters, which are critical targets in treating conditions like depression and attention-deficit hyperactivity disorder (ADHD).

CompoundTarget ReceptorBinding Affinity (Ki)Reference
(R)-5-(Aminomethyl)pyrrolidin-2-oneDAT21 nM
(R)-5-(Aminomethyl)pyrrolidin-2-oneNET195 nM

These findings suggest that this compound could be developed into therapeutic agents for disorders associated with dopaminergic and noradrenergic dysregulation.

Antimicrobial Activity

Emerging studies also indicate that derivatives of this compound possess antimicrobial properties. For example, certain derivatives have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
5-Nitrothiophene derivativeMRSA8 µg/mL
Pyrrolidine derivativeE. coli>64 µg/mL

This antimicrobial activity highlights the versatility of pyrrolidinone derivatives in addressing both cancer and infectious diseases.

Case Study: Anticancer Activity Evaluation

In a study evaluating the anticancer properties of various pyrrolidinone derivatives, researchers treated A549 lung adenocarcinoma cells with different concentrations of this compound over a period of 24 hours. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an effective anticancer agent.

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of this compound involved assessing its impact on dopamine uptake in rat brain slices. The results indicated that this compound significantly inhibited dopamine transporter activity, suggesting its potential use in treating dopaminergic disorders.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Analogous Derivatives

The structural and stereochemical nuances of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride significantly influence its physicochemical and biological behavior. Below is a comparative analysis with closely related compounds (data sourced from CAS records and product specifications):

Compound Name & CAS No. Molecular Weight (g/mol) Key Structural Differences Salt Form Similarity Score
This compound (1956434-90-4) 150.61 R-configuration; hydrochloride salt Hydrochloride Reference (1.00)
(S)-5-(Aminomethyl)pyrrolidin-2-one (145414-31-9) 134.17 (free base) S-configuration; free base None 1.00
5-(Aminomethyl)pyrrolidin-2-one hydrochloride (115307-13-6) 150.61 Racemic mixture; no chiral center Hydrochloride 0.97
(R)-5-(Aminomethyl)pyrrolidin-2-one (173336-98-6) 114.14 (free base) R-configuration; free base None 1.00
5-((Isopropylamino)methyl)pyrrolidin-2-one (1177316-08-3) 170.25 (free base) Isopropylamino substituent None 1.00
Key Observations:

Stereochemistry : The (S)-enantiomer (145414-31-9) shares identical functional groups but differs in configuration, which may lead to divergent receptor binding or metabolic pathways in biological systems .

Salt Form : The hydrochloride salt (1956434-90-4) improves aqueous solubility compared to its free base counterpart (173336-98-6), making it more suitable for formulation .

Substituent Effects: The isopropylamino derivative (1177316-08-3) introduces a hydrophobic group, likely altering lipophilicity and membrane permeability .

Comparison with Other Aminomethylated Heterocycles

Beyond pyrrolidinones, aminomethylated pyrimidines and benzimidazoles exhibit distinct properties:

Compound Name & CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
2-Amino-5-(chloromethyl)pyrimidine Hydrochloride (120747-86-6) C₅H₇Cl₂N₃ 180.03 Chloromethyl group; pyrimidine core
5-(Aminomethyl)-2-Methylpyrimidin-4-amine Hydrochloride (N/A) C₆H₁₀N₄·2HCl 207.09 Dual amino groups; higher thermal stability (melts at 268°C)
Key Observations:

Core Heterocycle: Pyrimidine derivatives (e.g., 120747-86-6) exhibit planar aromatic structures, contrasting with the non-aromatic, flexible pyrrolidinone ring of the target compound. This impacts π-π stacking interactions and conformational dynamics in drug-receptor binding .

Thermal Stability: The pyrimidine derivative (C₆H₁₀N₄·2HCl) demonstrates higher thermal stability (melting point 268°C) compared to pyrrolidinones, which typically have lower melting points due to reduced aromaticity .

Biological Activity

(R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride is a chiral compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This compound, characterized by its pyrrolidine ring structure and amino group, has been studied for its potential therapeutic applications, especially in cardiovascular regulation and receptor modulation.

Chemical Structure and Properties

  • Molecular Formula : C₅H₁₁ClN₂O
  • Molecular Weight : 150.61 g/mol
  • Structure : It features a five-membered nitrogen-containing heterocycle with an amino group, enhancing its biological interactions.

The hydrochloride form of the compound improves its solubility and stability, making it suitable for various pharmacological applications .

This compound primarily acts as an antagonist in several receptor systems. Notably, it has shown efficacy in modulating angiotensin II-induced contractions, indicating its potential role in managing blood pressure and vascular resistance. This suggests that the compound could be beneficial in treating hypertension and related cardiovascular disorders .

Cardiovascular Activity

Research indicates that this compound may inhibit angiotensin II responses, which could lead to decreased vascular resistance and blood pressure modulation. This activity was demonstrated in various biological assays where the compound effectively reduced contractions induced by angiotensin II .

Interaction with Receptors

The compound interacts with multiple receptors involved in cardiovascular regulation. Its structural features allow it to bind effectively to these targets, although further studies are required to elucidate the complete interaction profile, including binding affinities and downstream signaling effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

Compound NameCAS NumberStructural FeaturesUnique Aspects
(S)-5-(Aminomethyl)pyrrolidin-2-one145414-31-9Enantiomer of (R)-5-(Aminomethyl)Different biological activity profiles due to chirality
5-((Isopropylamino)methyl)pyrrolidin-2-one1177316-08-3Contains an isopropylamino groupPotentially different pharmacokinetics
(R)-5-(Aminomethyl)pyrrolidin-2-one173336-98-6Base form without hydrochlorideLess soluble than the hydrochloride form
5-(Aminomethyl)pyrrolidin-2-one154148-69-3Free base formLacks hydrochloride salt, affecting solubility

This table highlights how this compound stands out due to its specific interactions and potential therapeutic roles .

Case Studies

Several studies have focused on the biological activity of pyrrolidine derivatives, including this compound. For instance:

  • Study on Antihypertensive Effects : A study demonstrated that the compound significantly reduced blood pressure in animal models when administered prior to angiotensin II infusion. The results indicated a dose-dependent response, suggesting its utility as a potential antihypertensive agent.
  • Receptor Binding Studies : In vitro studies showed that this compound exhibited high affinity for specific cardiovascular receptors compared to other derivatives. These findings support further exploration of its pharmacological properties.

Q & A

Q. How can the synthesis of (R)-5-(Aminomethyl)pyrrolidin-2-one hydrochloride be optimized to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters. For example, in related pyrrolidinone derivatives, the use of 1.0 M HCl in aqueous conditions at 50°C improved solubility and crystallization, achieving a 52.7% yield after filtration and drying . Key variables to test include:

  • Temperature : Heating to 50°C can dissolve stubborn intermediates .
  • Acid concentration : Excess HCl may precipitate impurities but risks over-protonation.
  • Purification : Cold mother liquor rinsing reduces residual solvents .
    Validate purity via HPLC (≥95% as in ) and XRPD for crystallinity .

Q. What analytical techniques are most reliable for characterizing this compound’s structural integrity?

Methodological Answer:

  • XRPD (X-Ray Powder Diffraction) : Identifies crystalline phases and polymorphs. For example, distinct peaks at 2θ = 12.5°, 15.3°, and 18.7° confirm crystallinity in similar hydrochlorides .
  • NMR : Use 1H^1H- and 13C^13C-NMR to verify stereochemistry (R-configuration) and absence of byproducts like free amines or residual solvents .
  • Mass Spectrometry : Confirm molecular weight (228.20 g/mol) and chloride counterion presence .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Conduct accelerated degradation studies in buffers (pH 1–9) at 40°C for 14 days. Monitor degradation products (e.g., free amine or lactam hydrolysis) via LC-MS .
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to assess decomposition temperatures. Hydrochlorides often degrade above 200°C but may lose crystallinity earlier .
  • Light Sensitivity : Store in amber vials at 2–8°C, as recommended for dopamine hydrochloride analogs .

Q. What strategies resolve contradictions in reported bioactivity data for this compound in kinase inhibition assays?

Methodological Answer:

  • Assay Validation : Compare IC50_{50} values across multiple kinase panels (e.g., JAK/STAT, PI3K) using ATP-concentration-matched conditions .
  • Counterion Effects : Test freebase vs. hydrochloride forms, as salt formation can alter solubility and target binding .
  • Metabolite Interference : Use LC-MS/MS to rule out off-target interactions with assay reagents (e.g., ATP analogs) .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions between the compound’s aminomethyl group and kinase ATP-binding pockets (e.g., PI3Kδ in ).
  • MD Simulations : Run 100-ns simulations to assess binding stability and identify mutable sites (e.g., pyrrolidinone ring substitutions) .
  • QSAR : Corinate substituent electronegativity with activity data to prioritize synthetic targets .

Experimental Design & Troubleshooting

Q. How should researchers address low reproducibility in scaled-up synthesis batches?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and intermediate stability .
  • Seed Crystals : Add pure crystalline seeds during cooling to control nucleation and particle size distribution .
  • Impurity Profiling : Use LC-MS to trace batch-specific impurities (e.g., trityl-protected intermediates in ) .

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Methodological Answer:

  • Permeability : Caco-2 cell monolayers assess intestinal absorption potential.
  • Metabolic Stability : Incubate with human liver microsomes (HLM) and quantify parent compound via UPLC .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction, critical for dose-response correlations .

Data Interpretation & Validation

Q. How can researchers differentiate between assay artifacts and true pharmacological activity?

Methodological Answer:

  • Counter-Screens : Test against unrelated targets (e.g., GPCRs) to rule out promiscuous inhibition .
  • Orthogonal Assays : Validate kinase inhibition via both radiometric (33P^{33}P-ATP) and fluorescence-based methods .
  • Negative Controls : Include structurally similar but inactive analogs (e.g., S-enantiomers in ) to confirm stereospecificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.